Lipophilic Efficiency vs. Furan-3-Carboxamide Analog
The target compound exhibits a computed XLogP3 of 3.0, which is 0.7 units lower than the structurally related N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide (XLogP3 = 3.7) [1][2]. This difference in lipophilicity, driven by the replacement of the naphthalene ring with a furan, suggests that the naphthamide derivative may possess superior solubility and a more favorable LipE profile for oral drug design, although direct experimental solubility or potency data are required for confirmation.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide (XLogP3 = 3.7) |
| Quantified Difference | ΔXLogP3 = -0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A lower XLogP3 value is generally associated with reduced off-target binding and improved aqueous solubility, a critical parameter for in vitro assay reproducibility.
- [1] PubChem. Computed Properties for CID 119099734. National Center for Biotechnology Information, 2026. View Source
- [2] Kuujia. Chemical Profile for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide. View Source
